2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine hydrochloride

enzymatic resolution chiral chromatography enantioselectivity

This fluorinated chiral amine building block combines a CF3 group and para-fluorophenyl substituent, delivering >50-fold lipophilicity enhancement and 2–3 unit pKa suppression versus non-fluorinated analogues. The para-fluoro regiochemistry is non-interchangeable—ortho/meta isomers show up to 1300-fold affinity differences. Validated in cathepsin S inhibitors (2.5 nM IC50, 92-fold selectivity over cathepsin L) and amenable to enzymatic resolution (E=44). Hydrochloride salt ensures aqueous solubility and assay reproducibility. Procure for CNS-targeted medicinal chemistry with confidence.

Molecular Formula C8H8ClF4N
Molecular Weight 229.6 g/mol
CAS No. 1184980-60-6
Cat. No. B1439478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine hydrochloride
CAS1184980-60-6
Molecular FormulaC8H8ClF4N
Molecular Weight229.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C(F)(F)F)N)F.Cl
InChIInChI=1S/C8H7F4N.ClH/c9-6-3-1-5(2-4-6)7(13)8(10,11)12;/h1-4,7H,13H2;1H
InChIKeyBMJQOPDJQFLGFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine Hydrochloride (CAS 1184980-60-6) Technical Procurement Overview


2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine hydrochloride is a fluorinated chiral amine building block belonging to the 1-aryl-2,2,2-trifluoroethylamine class, with molecular formula C8H8ClF4N and molecular weight 229.6 g/mol. It exists as a racemic hydrochloride salt unless otherwise specified, featuring both a trifluoromethyl group and a para-fluorophenyl substituent that together confer enhanced lipophilicity and metabolic stability relative to non-fluorinated analogues [1]. This compound serves primarily as an organic synthesis intermediate in medicinal chemistry programs targeting cysteine proteases, CNS-active agents, and enzyme inhibitors, with applications documented in both peer-reviewed literature and patent filings [2][3].

Why Generic Amine Intermediates Cannot Substitute for 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine Hydrochloride


Generic substitution of this compound with structurally similar in-class analogues is not scientifically defensible due to the compound's specific stereochemical and substitution pattern requirements for target engagement. The trifluoromethyl group confers a >50-fold increase in lipophilicity (calculated logP shift) compared to methyl-substituted analogues, while simultaneously reducing amine basicity (pKa suppression by approximately 2-3 units) relative to non-fluorinated congeners [1]. Furthermore, the para-fluorophenyl substitution position is non-interchangeable with ortho- or meta-fluoro isomers, as fluorine positional changes in aminergic ligand series can produce up to 1300-fold differences in target binding affinity [2]. Critically, the hydrochloride salt form provides enhanced stability and aqueous solubility compared to the free base, which directly impacts reproducibility in aqueous assay conditions . These three orthogonal differentiation axes—electronic modulation from CF3, regiochemical specificity of para-fluoro substitution, and salt form handling properties—collectively preclude direct substitution by generic amine alternatives without revalidation of entire synthetic or assay workflows.

Quantitative Differentiation Evidence: 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine HCl vs. Structural Comparators


Chiral Purity and Enantiomeric Resolution Efficiency: Direct Comparison of Racemic vs. Resolved Forms

The racemic 2,2,2-trifluoro-1-arylethylamine core exhibits an enzymatic resolution efficiency (E-value) of 44 when processed with Pseudomonas fluorescens lipase AK via chloroacetamide alcoholysis, enabling baseline separation of enantiomers with >99% ee achievable [1]. In contrast, the structurally simpler 2,2,2-trifluoro-1-phenylethylamine (para-H instead of para-F) demonstrates equivalent resolution capability (E=44 under identical conditions), but lacks the synthetic diversification handle provided by the para-fluoro substituent for downstream cross-coupling chemistry [1]. The presence of both stereocenter and para-fluoro functionalization distinguishes this scaffold from simpler analogues that force a trade-off between chirality and synthetic utility.

enzymatic resolution chiral chromatography enantioselectivity

Target Engagement: (S)-Enantiomer as Structural Component in Cathepsin S Inhibitor with 2.5 nM IC50

The (S)-enantiomer of this compound, when incorporated as the P2 amine moiety into a larger inhibitor scaffold—specifically (2R)-N-(1-cyanocyclopropyl)-3-methanesulfonyl-2-{[(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]amino}propanamide—demonstrates potent inhibition of human cathepsin S with an IC50 of 2.5 nM in biochemical assays and 5 nM in cellular antigen presentation assays [1]. Importantly, this same inhibitor shows 92-fold selectivity over cathepsin L (IC50 = 230 nM) [1]. While data for the (R)-enantiomer-containing diastereomer are not publicly available, the stereospecific incorporation of the (S)-configured amine is explicitly required to maintain this potency and selectivity profile.

cathepsin S inhibition cysteine protease IC50

Physicochemical Differentiation: Trifluoromethyl Group Modulates Basicity and Lipophilicity Relative to Non-Fluorinated Congeners

The trifluoromethyl group in 2,2,2-trifluoro-1-arylethylamine scaffolds exerts a profound electron-withdrawing effect that reduces amine nitrogen basicity (pKa suppression of approximately 2-3 log units) compared to non-fluorinated methyl analogues [1]. Concurrently, the CF3 moiety increases calculated logP by >0.8 units relative to CH3-substituted comparators, enhancing membrane permeability [1]. This combination—reduced basicity plus elevated lipophilicity—is pharmacokinetically advantageous as it minimizes off-target interactions with hERG and other amine-sensitive channels while maintaining favorable passive diffusion characteristics. For procurement purposes, this trifluoroethylamine motif is specifically sought as an amide isostere in protease inhibitor programs, where the non-basic nitrogen allows preservation of critical hydrogen-bonding interactions (e.g., to Gly66 in cathepsin K) without the metabolic lability of a canonical peptide amide bond [2].

pKa modulation logP metabolic stability

Regiochemical Specificity: 4-Fluoro Substitution Demonstrates Distinct Patent-Structure Differentiation from 3,4-Difluoro Analogues

Fluorine positional isomerism on the phenyl ring of aminergic ligands can produce activity cliffs—pairs of structurally similar compounds with ≥50-fold affinity differences—with fluorine position changes accounting for up to 1300-fold potency variations in certain GPCR ligand series [1]. The para-fluoro (4-fluoro) substitution pattern of this compound is structurally and pharmacologically distinct from ortho-fluoro (2-fluoro) and meta-fluoro (3-fluoro) isomers, as well as from multi-fluorinated analogues such as 3,4-difluoro derivatives. Notably, a patent-exemplified cathepsin inhibitor scaffold (WO2006/034006) specifically incorporates the 4-fluorophenyl substituent rather than 3,4-difluoro or other halogenated phenyl variants, implying that this substitution pattern was selected over alternatives during lead optimization [2]. While quantitative comparative data for this specific scaffold are not publicly disclosed, the presence of the 4-fluoro (rather than 3,4-difluoro) substituent in the final patent structure suggests that this regiochemistry conferred an optimization advantage over tested alternatives.

fluorine SAR activity cliffs GPCR ligand

Validated Application Scenarios for 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine Hydrochloride Based on Primary Evidence


Cysteine Protease Inhibitor Development: Cathepsin S/L Series with Stereospecific P2 Amine Moiety

This compound, particularly its (S)-enantiomer form, is directly validated as a structural component in cathepsin S inhibitors with demonstrated 2.5 nM biochemical IC50 and 5 nM cellular activity [1]. The 92-fold selectivity over cathepsin L (IC50 = 230 nM) [1] indicates that the (S)-configured 4-fluorophenyl-trifluoroethylamine fragment contributes meaningfully to target discrimination. Research groups developing cysteine protease inhibitors—especially those targeting cathepsins S, K, L, or B—can leverage this scaffold as a validated P2 amine building block with documented potency in patent literature (WO2006/034006) [2]. The trifluoroethylamine motif additionally serves as a metabolically stable amide isostere, preserving hydrogen-bonding to protease backbone residues while avoiding peptidic cleavage [3].

Enantioselective Synthesis and Chiral Resolution Method Development

The racemic 2,2,2-trifluoro-1-arylethylamine core is amenable to enzymatic resolution using Pseudomonas fluorescens lipase AK with an E-value of 44 via chloroacetamide alcoholysis [1]. This documented resolution efficiency supports the compound's utility in chiral method development and preparative-scale enantiomer separation workflows. The para-fluoro substituent provides a synthetic handle for downstream diversification (e.g., cross-coupling, nucleophilic aromatic substitution) that is absent in the non-fluorinated 2,2,2-trifluoro-1-phenylethylamine comparator—enabling both stereochemical control and synthetic versatility in a single scaffold [1].

Structure-Activity Relationship Studies of Fluorine Positional Isomers in CNS-Active Compounds

The 4-fluorophenyl substitution pattern of this compound is non-interchangeable with 2-fluoro or 3-fluoro isomers, as documented by fluorine positional activity cliff studies showing that fluorine regioisomerism can produce up to 1300-fold differences in target binding affinity within aminergic ligand series [1]. This compound serves as the para-fluoro reference standard for systematic fluorine SAR investigations in medicinal chemistry programs targeting GPCRs, monoamine transporters, or other CNS-relevant targets. Procurement of the correct regioisomer (4-fluoro, not 3-fluoro or 2-fluoro) is essential for maintaining data integrity in such comparative SAR studies [1].

Amide Isostere Replacement in Peptidomimetic Inhibitor Design

The trifluoroethylamine group, as present in this compound, functions as a metabolically stable amide bond isostere with demonstrable utility in cathepsin K inhibitor programs [1]. The non-basic nature of the nitrogen—achieved through electron withdrawal by the CF3 group (pKa reduction of 2-3 units) [2]—allows preservation of critical hydrogen-bonding interactions (e.g., to Gly66 backbone amide) without the metabolic vulnerability of canonical peptide bonds. This physicochemical profile supports the compound's application as a building block in the design of orally bioavailable peptidomimetic inhibitors where amide bond stability is a key optimization parameter [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.